6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of 6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzyl intermediate: This involves the reaction of 3-methoxy-4-(3-methylbutoxy)benzyl chloride with an appropriate nucleophile to form the benzyl intermediate.
Cyclization: The benzyl intermediate undergoes cyclization with an indole derivative to form the indoloquinoxaline core.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and indole moieties, using reagents such as halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Wirkmechanismus
The mechanism of action of 6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
3-methoxy-4-(3-methylbutoxy)benzoic acid: This compound shares a similar benzyl moiety but lacks the indoloquinoxaline core.
[3-Methoxy-4-(3-methylbutoxy)benzyl]amine: This compound has a similar benzyl structure but with an amine group instead of the indoloquinoxaline core.
4-Methoxy-3-methylphenylboronic acid: This compound has a similar methoxy and methylbutoxy substitution pattern but lacks the indoloquinoxaline core.
Eigenschaften
Molekularformel |
C28H29N3O2 |
---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
6-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C28H29N3O2/c1-18(2)14-15-33-24-13-12-20(16-25(24)32-4)17-31-27-19(3)8-7-9-21(27)26-28(31)30-23-11-6-5-10-22(23)29-26/h5-13,16,18H,14-15,17H2,1-4H3 |
InChI-Schlüssel |
WVFCJRSSGDUHNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC(=C(C=C5)OCCC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.